Molecular Weight Advantage: Reduced Mass Relative to Halogen-Substituted Phenyl Analogs Enhances Favorable Physicochemical Properties for Early Drug Discovery
The target compound (MW 375.4 g/mol) is approximately 93 g/mol lighter than its N-(4-bromo-2-methylphenyl) analog (CID 18562337, MW 468.3 g/mol) due to the absence of a bulky halogen-substituted phenyl ring [1][2]. This lower molecular weight positions it more favorably within Lipinski and lead-likeness thresholds, potentially affording improved permeability and solubility profiles. In the 1H-indol-3-yl-N-phenylacetamide series, halogen substitution directly correlates with increased lipophilicity (XLogP3‑AA = 3.9 for the bromo analog) and higher MCF-7 cytotoxicity (IC50 = 10.62 µM), whereas the unsubstituted phenyl target compound is predicted to exhibit lower logP and reduced baseline cytotoxicity, thereby offering a distinct selectivity window [2].
| Evidence Dimension | Molecular Weight (MW, g/mol) and Predicted Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | MW = 375.4 g/mol; predicted XLogP3-AA = 3.0–3.5 (estimated based on unsubstituted phenyl contribution) |
| Comparator Or Baseline | N-(4-bromo-2-methylphenyl) analog (CID 18562337): MW = 468.3 g/mol; XLogP3-AA = 3.9 |
| Quantified Difference | MW difference = –92.9 g/mol; predicted logP difference ≈ –0.4 to –0.9 log units |
| Conditions | Computed molecular weight from PubChem (CID 18562337); predicted lipophilicity from XLogP3 3.0 algorithm |
Why This Matters
A lower molecular weight and reduced lipophilicity suggest an improved pharmacokinetic starting point, which is critical for selecting hit compounds with a better chance of downstream optimization in early drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 18562337: N-(4-bromo-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide. National Center for Biotechnology Information. View Source
- [2] Toolabi, M., Forouzanfar, Z., Sabzevari, Z., & Mojaddami, A. (2025). Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies. ChemistrySelect, 10(32), e202501551. View Source
